Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
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Overview
Description
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28. This compound is known for its unique physical and chemical properties, making it widely used in scientific experiments.
Preparation Methods
The synthesis of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate typically involves the reaction of 4-hydroxybenzoic acid with dimethylaminosulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: This compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate can be compared with other sulfonyl-containing compounds, such as:
Methyl 4-{[(methylsulfonyl]oxy}benzenecarboxylate: This compound has a similar structure but with a methyl group instead of a dimethylamino group.
Methyl 4-{[(ethylsulfonyl]oxy}benzenecarboxylate: This compound has an ethyl group instead of a dimethylamino group.
The uniqueness of this compound lies in its dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-(dimethylsulfamoyloxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-6-4-8(5-7-9)10(12)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLISGYVRVNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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